molecular formula C11H13NO2 B1457300 1H-Indole-1-ethanol, 5-methoxy- CAS No. 714912-36-4

1H-Indole-1-ethanol, 5-methoxy-

Cat. No.: B1457300
CAS No.: 714912-36-4
M. Wt: 191.23 g/mol
InChI Key: JLMZLOXHUQQRIC-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanol, 5-methoxy- is a chemical compound belonging to the indole family, characterized by the presence of a methoxy group at the 5-position and an ethanol group at the 1-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in various fields of science, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-1-ethanol, 5-methoxy- can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of 5-methoxyphenylhydrazine hydrochloride with an appropriate aldehyde or ketone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of 1H-Indole-1-ethanol, 5-methoxy- typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-ethanol, 5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-1-ethanol, 5-methoxy- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-1-ethanol, 5-methoxy- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to diverse biological effects. For example, it may inhibit voltage-gated potassium channels and enhance calcium entry, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

1H-Indole-1-ethanol, 5-methoxy- can be compared with other similar indole derivatives, such as:

The uniqueness of 1H-Indole-1-ethanol, 5-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-2-3-11-9(8-10)4-5-12(11)6-7-13/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMZLOXHUQQRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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